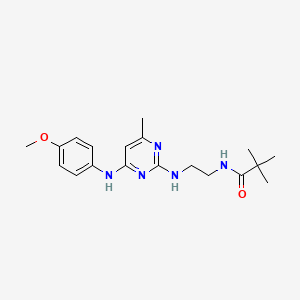

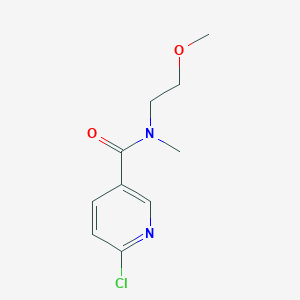

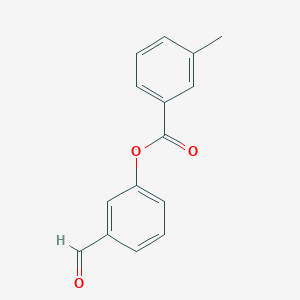

![molecular formula C16H18O4 B2507075 (3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one CAS No. 89291-75-8](/img/structure/B2507075.png)

(3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The papers provided do not directly describe the synthesis of the compound "(3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one". However, they do provide insight into the synthesis of related heterocyclic compounds. For instance, Paper 1 discusses the combination of 1-aryl-1,4-dihydropyridines with dimethyl acetylenedicarboxylate to form complex cyclopenta[cyclobuta]pyrroles, with the structures deduced from NMR and mass spectra . Paper 2 describes the reaction of benzaldehyde with methyl acetoacetate in the presence of morpholine to yield various cyclohexadiene derivatives, with the synthesis conditions optimized for the production of specific compounds . These studies suggest that the synthesis of complex heterocyclic compounds often involves multistep reactions and careful optimization of conditions.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often complex and requires detailed analysis to determine. The papers provided do not directly analyze the molecular structure of the compound , but they do offer methods for deducing the structure of similar compounds. For example, the use of 1H, 13C NMR, and mass spectra was crucial in determining the structure of the synthesized cyclopenta[cyclobuta]pyrroles in Paper 1 . Similarly, the configurations of the compounds synthesized in Paper 2 were assigned based on their proton NMR spectra . These techniques are likely applicable to the analysis of the molecular structure of "this compound".

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of heterocyclic compounds can be complex and varied. Paper 1 discusses the formation of cyclopenta[cyclobuta]pyrroles through the reaction of dihydropyridines with acetylenedicarboxylate . Paper 2 explores the condensation reactions involving benzaldehyde, methyl acetoacetate, and morpholine or piperidine to produce cyclohexadiene derivatives . These reactions are indicative of the types of chemical processes that might be involved in the synthesis of the compound "this compound", such as condensation, dehydration, and hydrolysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. While the papers provided do not discuss the specific properties of "this compound", they do mention properties of related compounds. For example, some of the compounds synthesized in Paper 2 exhibited potent calcium channel-blocking activity , which is a significant pharmacological property. The physical properties such as solubility, melting point, and stability would also be important to consider, although they are not discussed in the provided papers.

Applications De Recherche Scientifique

Synthesis of Carbocyclic Sinefungin

(Yin, Zhao, & Schneller, 2007) detailed a preparation method for carbocyclic sinefungin, a compound related to the target molecule, through an 18-step synthesis. This method is adaptable for various carbocyclic sinefungin analogs.

Transformation of Nitrohexofuranoses into Cyclopentylamines

(Fernandez et al., 2010) described the total synthesis of a methyl compound structurally similar to the target molecule. The process involved intramolecular cyclization and E1cb elimination.

Preparation of Dioxin-4-ones and Pyrones

(Katritzky et al., 2005) researched the synthesis of 2,2-dimethyl-6-(2-oxoalkyl)-1,3-dioxin-4-ones and corresponding pyrones, indicating the versatility of the target molecule's structural framework in synthetic chemistry.

Synthesis of 5′-Methylhomoaristeromycin

(Ye & Schneller, 2016) discussed the synthesis of 5′-Methylhomoaristeromycin using a Michael reaction starting from a compound closely related to the target molecule.

Synthesis of Epoxy Glucose Derivatives for Corrosion Inhibition

(Koulou et al., 2020) investigated the use of compounds structurally similar to the target molecule as inhibitors for mild steel corrosion in acidic environments.

Safety and Hazards

Propriétés

IUPAC Name |

(3aR,6aR)-2,2-dimethyl-6-(phenylmethoxymethyl)-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-16(2)19-14-12(8-13(17)15(14)20-16)10-18-9-11-6-4-3-5-7-11/h3-8,14-15H,9-10H2,1-2H3/t14-,15+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMAKCSFQZGDHG-CABCVRRESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(O1)C(=O)C=C2COCC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@@H](O1)C(=O)C=C2COCC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

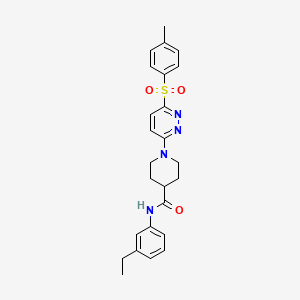

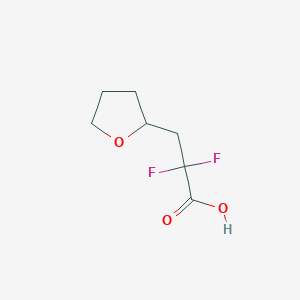

![N-(4-fluorophenyl)-2-[2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B2506992.png)

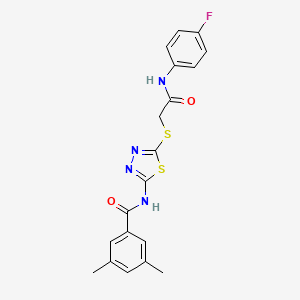

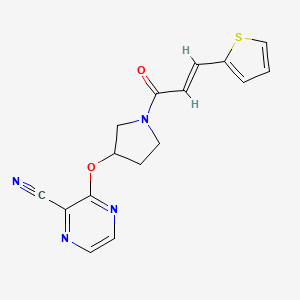

![N-[cyano(2-methoxyphenyl)methyl]-2-(phenylsulfanyl)acetamide](/img/structure/B2506998.png)

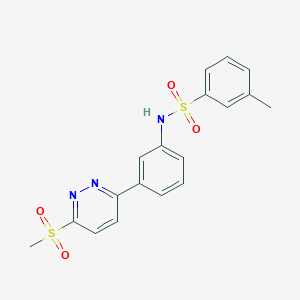

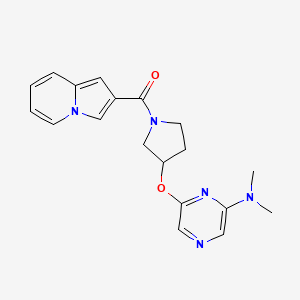

![N-(2-carbamoylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2507005.png)

![4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/no-structure.png)